molecular formula C20H22ClFN2OS B232105 2-[4-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol

2-[4-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol

Cat. No.: B232105
M. Wt: 392.9 g/mol
InChI Key: XIEVOXKEUSGXPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol, also known as Lu AA21004, is a novel compound that has been developed as a potential treatment for various psychiatric and neurological disorders.

Mechanism of Action

2-[4-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol AA21004 exerts its pharmacological effects by modulating the serotonergic and noradrenergic neurotransmitter systems. It acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI), which increases the levels of these neurotransmitters in the synaptic cleft. This compound AA21004 also acts as a 5-HT1A receptor partial agonist, which enhances the activity of the serotonin system. These mechanisms of action are believed to contribute to the antidepressant and anxiolytic effects of this compound AA21004.
Biochemical and Physiological Effects
This compound AA21004 has been shown to have a range of biochemical and physiological effects. It increases the levels of serotonin and norepinephrine in the synaptic cleft, which enhances neurotransmission and improves mood. This compound AA21004 also has neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, this compound AA21004 has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[4-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol AA21004 is its selectivity for the serotonin and norepinephrine systems, which reduces the risk of side effects compared to other antidepressant and anxiolytic drugs. This compound AA21004 also has a favorable pharmacokinetic profile, with a long half-life and low potential for drug interactions. However, one limitation of this compound AA21004 is its relatively low potency compared to other SNRIs, which may limit its efficacy in some patient populations.

Future Directions

There are several future directions for the research and development of 2-[4-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol AA21004. One area of focus is the development of more potent analogs of this compound AA21004 with improved efficacy and selectivity. Another area of interest is the investigation of this compound AA21004 in the treatment of other psychiatric and neurological disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, the neuroprotective effects of this compound AA21004 may be explored further in the context of neurodegenerative diseases such as Parkinson's and Huntington's disease.

Synthesis Methods

2-[4-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol AA21004 is synthesized by reacting 2-chloro-6-fluoro-dibenzo[b,f]thiepin-10-ylamine with 1-(2-hydroxyethyl)piperazine in the presence of a catalytic amount of palladium on carbon. The reaction is carried out in a mixture of ethanol and water at 80°C for 3 hours. The resulting product is purified by column chromatography to obtain this compound AA21004 in high yield and purity.

Scientific Research Applications

2-[4-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol AA21004 has been extensively studied for its potential therapeutic effects on various psychiatric and neurological disorders, including depression, anxiety, bipolar disorder, schizophrenia, and Alzheimer's disease. In preclinical studies, this compound AA21004 has shown promising results in reducing depressive and anxiety-like behaviors in animal models. Clinical trials have also demonstrated the efficacy of this compound AA21004 in treating major depressive disorder and generalized anxiety disorder.

Properties

Molecular Formula

C20H22ClFN2OS

Molecular Weight

392.9 g/mol

IUPAC Name

2-[4-(3-chloro-10-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol

InChI

InChI=1S/C20H22ClFN2OS/c21-15-4-5-19-14(12-15)13-18(16-2-1-3-17(22)20(16)26-19)24-8-6-23(7-9-24)10-11-25/h1-5,12,18,25H,6-11,13H2

InChI Key

XIEVOXKEUSGXPC-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCO)C2CC3=C(C=CC(=C3)Cl)SC4=C2C=CC=C4F

Canonical SMILES

C1CN(CCN1CCO)C2CC3=C(C=CC(=C3)Cl)SC4=C2C=CC=C4F

Origin of Product

United States

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